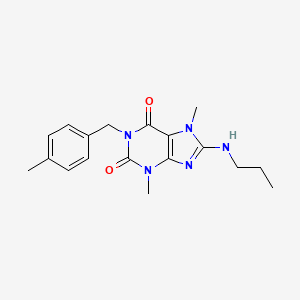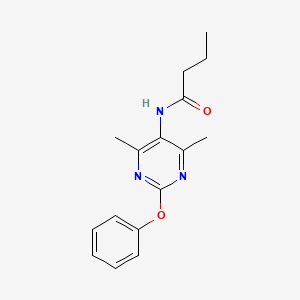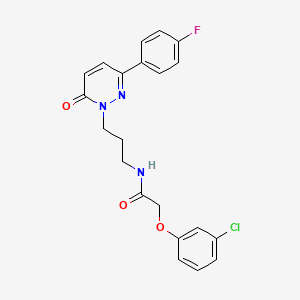
3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known as DBPX, is a purine derivative that has been synthesized and studied for its potential use in scientific research. DBPX has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione acts as a selective antagonist of the adenosine A1 receptor, which is involved in various physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the activity of the adenosine A1 receptor, 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can alter the effects of adenosine and provide insights into the role of this receptor in various physiological processes.
Biochemical and Physiological Effects:
3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has been found to have various biochemical and physiological effects, including the inhibition of adenosine-induced vasodilation and the reduction of ischemia-reperfusion injury in the heart. 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has also been shown to attenuate the effects of adenosine on neurotransmitter release and to reduce the severity of seizures induced by adenosine receptor agonists.
Avantages Et Limitations Des Expériences En Laboratoire
3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has several advantages as a tool for scientific research, including its selectivity for the adenosine A1 receptor and its ability to block the effects of adenosine. However, 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, including the investigation of its effects on other adenosine receptor subtypes, the development of more selective and potent derivatives of 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, and the use of 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione as a tool for investigating the role of adenosine in various disease states. Additionally, further studies are needed to evaluate the safety and efficacy of 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione in preclinical models before it can be considered for clinical use.
Méthodes De Synthèse
3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can be synthesized using a multi-step process that involves the reaction of various chemicals, including 4-methylbenzylamine, propylamine, and 8-bromo-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. The final product is purified using column chromatography and characterized using various techniques, including NMR spectroscopy.
Applications De Recherche Scientifique
3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has been studied for its potential use in various scientific research applications, including as a probe for adenosine receptors and as a tool for investigating the role of adenosine in various physiological processes. 3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has also been used to study the mechanism of action of various adenosine receptor ligands and to investigate the effects of adenosine on the cardiovascular system.
Propriétés
IUPAC Name |
3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-10-19-17-20-15-14(21(17)3)16(24)23(18(25)22(15)4)11-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSSTCVHGQJQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dimethyl-1-(4-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)
![1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2854593.png)

![1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2854596.png)

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2854601.png)
![2-Chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide](/img/structure/B2854602.png)

![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)


![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)